Cas no 1286264-83-2 (3-Fluoro-4-(neopentyloxy)aniline)

3-Fluoro-4-(neopentyloxy)aniline is a fluorinated aniline derivative featuring a neopentyloxy substituent at the para position relative to the amino group. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, which combine the electronic effects of fluorine with the steric hindrance provided by the neopentyl group. The fluorine atom enhances reactivity and metabolic stability, while the bulky neopentyloxy moiety can influence binding affinity and selectivity in target interactions. Its well-defined structure makes it a valuable intermediate for synthesizing complex molecules, particularly in the development of bioactive compounds requiring tailored steric and electronic characteristics.
3-Fluoro-4-(neopentyloxy)aniline structure
1286264-83-2 structure
Product Name:3-Fluoro-4-(neopentyloxy)aniline
CAS No:1286264-83-2
MF:C11H16FNO
MW:197.24924659729
CID:4788345
Update Time:2025-10-17

3-Fluoro-4-(neopentyloxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-4-(neopentyloxy)aniline
    • Inchi: 1S/C11H16FNO/c1-11(2,3)7-14-10-5-4-8(13)6-9(10)12/h4-6H,7,13H2,1-3H3
    • InChI Key: SSTLRVJCCSYMRL-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1OCC(C)(C)C)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 179
  • XLogP3: 3
  • Topological Polar Surface Area: 35.2

3-Fluoro-4-(neopentyloxy)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
063850-1g
3-Fluoro-4-(neopentyloxy)aniline
1286264-83-2 95%
1g
£250.00 2022-03-01
Crysdot LLC
CD12155721-1g
3-Fluoro-4-(neopentyloxy)aniline
1286264-83-2 95+%
1g
$309 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1647895-1g
3-Fluoro-4-(neopentyloxy)aniline
1286264-83-2 98%
1g
¥4851.00 2024-08-09

3-Fluoro-4-(neopentyloxy)aniline Related Literature

Additional information on 3-Fluoro-4-(neopentyloxy)aniline

Recent Advances in the Application of 3-Fluoro-4-(neopentyloxy)aniline (CAS: 1286264-83-2) in Chemical Biology and Pharmaceutical Research

3-Fluoro-4-(neopentyloxy)aniline (CAS: 1286264-83-2) is an emerging compound of significant interest in chemical biology and pharmaceutical research. This aromatic amine derivative, characterized by its fluorine substitution and neopentyloxy group, has recently garnered attention due to its potential applications in drug discovery and development. Recent studies have explored its utility as a versatile building block for the synthesis of novel bioactive molecules, particularly in the context of kinase inhibitors and GPCR-targeted therapeutics.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a key intermediate in the synthesis of selective JAK3 inhibitors. The researchers utilized 3-Fluoro-4-(neopentyloxy)aniline to develop a series of compounds showing remarkable selectivity (>100-fold) for JAK3 over other JAK isoforms, with lead compounds exhibiting IC50 values in the low nanomolar range. This work highlights the compound's structural advantages in achieving target specificity, attributed to the steric and electronic properties imparted by its unique substitution pattern.

In the field of radiopharmaceuticals, recent investigations have explored the potential of 1286264-83-2 as a precursor for PET tracer development. A research team at MIT reported in ACS Medicinal Chemistry Letters (2024) the successful incorporation of this building block into novel σ1 receptor ligands. The fluorine atom's presence allowed for straightforward 18F-labeling, while the neopentyloxy group contributed to improved blood-brain barrier penetration. These tracers showed promising results in preclinical models of neurodegenerative diseases, with particularly high uptake in brain regions affected by Alzheimer's pathology.

The compound's synthetic versatility was further demonstrated in a recent Nature Communications paper (2024), where it served as a crucial intermediate in the development of a new class of allosteric modulators for G protein-coupled receptors. The researchers systematically modified the 3-Fluoro-4-(neopentyloxy)aniline scaffold to create a library of compounds that showed subtype-selective modulation of dopamine receptors. This work provides important insights into structure-activity relationships for GPCR targeting, with implications for treating neurological and psychiatric disorders.

From a chemical biology perspective, recent studies have investigated the compound's interactions with biological targets at the molecular level. X-ray crystallographic analysis published in Biochemistry (2023) revealed how the fluorine atom participates in unique halogen bonding interactions with protein residues, while the neopentyloxy group contributes to hydrophobic packing in binding pockets. These structural insights are informing rational drug design approaches across multiple target classes.

Ongoing research continues to explore the potential of 3-Fluoro-4-(neopentyloxy)aniline in various therapeutic areas. Current clinical-stage compounds derived from this scaffold include candidates for autoimmune diseases (Phase II) and oncology applications (Phase I). The compound's balanced physicochemical properties, including its moderate lipophilicity (clogP ~2.5) and good solubility profile, make it particularly valuable in medicinal chemistry optimization campaigns.

As research progresses, the unique structural features of 1286264-83-2 continue to provide opportunities for innovation in drug discovery. Future directions may include exploration of its applications in PROTAC design, covalent inhibitor development, and as a component of targeted drug delivery systems. The compound's demonstrated versatility suggests it will remain an important tool in chemical biology and pharmaceutical research for years to come.

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